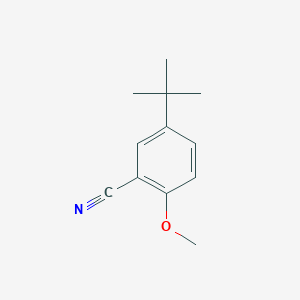

5-Tert-butyl-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWHEVCXDNAOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Tert-butyl-2-methoxybenzonitrile CAS 85943-30-2 properties

The following technical guide provides an in-depth analysis of 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) , a specialized intermediate used in the synthesis of lipophilic pharmacophores and agrochemicals.

CAS: 85943-30-2 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol

Executive Summary: The Lipophilic Anchor

In modern medicinal chemistry, This compound serves as a critical "anchor" motif. It combines three strategic properties:

-

Metabolic Stability: The tert-butyl group at the 5-position sterically hinders the aromatic ring, blocking P450-mediated oxidation at the typically reactive para position relative to the methoxy group.

-

Lipophilicity: It significantly increases the LogP of the parent scaffold, improving membrane permeability for CNS-targeted drugs or intracellular kinase inhibitors.

-

Synthetic Versatility: The nitrile handle (-CN) allows for divergent synthesis into acids, amines, amides, or tetrazoles, making it an ideal late-stage building block.

This compound is frequently utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the tert-butyl group occupies hydrophobic pockets within the target protein.

Physicochemical Datasheet

Note: Experimental data for this specific CAS is limited in public repositories. Values below represent a synthesis of supplier data and structural analog predictions.

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid | Low-melting solid (predicted MP: 45–65°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to high lipophilicity |

| Boiling Point | ~140–145°C @ 1–2 mmHg | Predicted based on 2-methoxybenzonitrile analogs |

| LogP | 3.8 ± 0.4 | Highly lipophilic |

| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | |

| H-Bond Donors | 0 |

Synthetic Pathways & Manufacturing

For research and scale-up, two primary routes are established. Route A is preferred for cost-efficiency, while Route B is used when starting from halogenated precursors.

Route A: The Formylation-Dehydration Sequence (Standard)

This route utilizes the commercially available 4-tert-butylanisole as the starting material. It avoids heavy metal catalysts.[1]

Step 1: Formylation (Duff or Vilsmeier-Haack)

-

Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

-

Mechanism: Electrophilic aromatic substitution ortho to the methoxy group (directed by the strong electron-donating effect of -OMe).

-

Product: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).[2][3][4][5]

Step 2: Oximation

-

Reagents: Hydroxylamine hydrochloride (

), Sodium Acetate, Ethanol/Water. -

Process: Condensation of the aldehyde to form the oxime.

Step 3: Dehydration to Nitrile [6]

-

Reagents: Thionyl Chloride (

) or Acetic Anhydride ( -

Outcome: Conversion of the oxime (-CH=NOH) to the nitrile (-CN).

Route B: The Rosenmund-von Braun Cyanation

Used if 2-bromo-4-tert-butylanisole is available.

-

Reagents: CuCN (Copper(I) cyanide), DMF, reflux.

-

Note: Requires high temperatures (~150°C) and rigorous waste management for copper/cyanide residues.

Visualization: Synthetic Workflow

Figure 1: Primary synthetic pathways. Route A (Blue/Green) is preferred for safety and scalability.

Reactivity & Functionalization

The nitrile group in CAS 85943-30-2 is the "reactive warhead." The steric bulk of the tert-butyl group at position 5 does not significantly hinder the nitrile at position 1, as they are meta to each other. However, the ortho-methoxy group provides electron donation, making the nitrile carbon less electrophilic than in unsubstituted benzonitriles.

Key Transformations

-

Hydrolysis to Benzoic Acid:

-

Reduction to Benzylamine:

-

Conditions:

(THF) or -

Product: (5-tert-butyl-2-methoxyphenyl)methanamine.

-

Application: Core scaffold for reductive amination in kinase inhibitor synthesis.

-

-

Tetrazole Formation ([3+2] Cycloaddition):

-

Conditions:

, -

Product: 5-(5-tert-butyl-2-methoxyphenyl)-1H-tetrazole.

-

Application: Bioisostere for carboxylic acids (common in Sartan-type drugs).

-

Visualization: Functional Group Divergence

Figure 2: Divergent synthesis options from the nitrile core.

Handling, Safety, & Stability

Signal Word: WARNING

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitriles can liberate cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization: Potential skin sensitizer due to the reactive nature of benzonitriles.

Storage & Stability Protocols

-

Stability: Stable under normal temperatures and pressures.

-

Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) if storing for long periods (>6 months) to prevent slow hydrolysis of the nitrile or oxidation of the methoxy group.

Emergency Protocol (Self-Validating)

-

Spill: Do not use water (spreads the chemical). Use sand or vermiculite.

-

Exposure: If inhaled, move to fresh air. If swallowed, do not induce vomiting (risk of aspiration).

References

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: Methoxybenzonitrile Derivatives. Merck KGaA. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 85943-26-6 (Aldehyde Precursor). Link

-

ChemicalBook. (2024). Synthesis of 5-tert-butyl-2-methoxybenzaldehyde from 4-tert-butylanisole. Link

-

Organic Syntheses. (1950). General Procedure for Nitrile Synthesis via Oxime Dehydration. Org. Synth. Coll. Vol. 3. Link

-

Fluorochem. (2024).[5] Product Analysis: 5-(tert-Butyl)-2-methoxybenzonitrile. Link

Sources

- 1. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 2. 5-(tert-Butyl)-2-methoxybenzaldehyde | CAS 85943-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 85943-26-6|5-(tert-Butyl)-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 5. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 7. 5-tert-butyl-2-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

5-Tert-butyl-2-methoxybenzonitrile molecular weight and formula

High-Purity Intermediate for Medicinal Chemistry & NK1 Receptor Antagonist Synthesis

Executive Summary

5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) is a specialized aromatic nitrile used primarily as a pharmacophore building block in the synthesis of neurokinin-1 (NK1) receptor antagonists. Its structural core—a trisubstituted benzene ring featuring a lipophilic tert-butyl group and an electron-donating methoxy group—confers unique binding affinities in active pharmaceutical ingredients (APIs), most notably Maropitant .

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic routes, analytical characterization, and critical role in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise characterization of this compound is essential for quality control in GMP environments. The compound is characterized by the presence of a nitrile (-CN) functionality at position 1, a methoxy (-OCH₃) group at position 2, and a bulky tert-butyl (-C(CH₃)₃) group at position 5.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-Methoxy-5-tert-butylbenzonitrile |

| CAS Registry Number | 85943-30-2 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| SMILES | COC1=CC=C(C=C1C#N)C(C)(C)C |

| InChI Key | XWWHEVCXDNAOKH-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline) |

| Predicted LogP | 3.22 (Lipophilic) |

| H-Bond Acceptors | 2 (N, O) |

Critical Applications in Drug Development

The primary value of this compound lies in its utility as a precursor for the 2-methoxy-5-tert-butylbenzyl moiety. This structural motif is critical for the biological activity of Maropitant (Cerenia), a potent NK1 receptor antagonist used to treat emesis (vomiting) in veterinary medicine.

Mechanism of Action & Retrosynthesis

The tert-butyl group provides steric bulk and lipophilicity, enhancing the molecule's fit within the hydrophobic pocket of the NK1 receptor, while the methoxy group influences the electronic properties of the aromatic ring.

The nitrile serves as a pivotal intermediate that can be:

-

Reduced to the benzylamine (active moiety in Maropitant).

-

Hydrolyzed to the benzoic acid.

Figure 1: Retrosynthetic pathway illustrating the critical role of the nitrile intermediate in Maropitant synthesis.

Synthetic Methodology

While direct cyanation of aryl halides is possible, the most scalable and high-purity route for this specific substitution pattern proceeds from the commercially available 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).

Protocol: Aldehyde to Nitrile Conversion

This "one-pot" transformation utilizes hydroxylamine hydrochloride to form an oxime in situ, followed by dehydration.

Reagents:

-

Precursor: 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Solvent: Formic acid or Acetic acid (Reflux)

-

Catalyst: Sodium Acetate (1.5 eq)

Step-by-Step Workflow:

-

Oxime Formation: Dissolve the aldehyde in acetic acid. Add hydroxylamine hydrochloride and sodium acetate.

-

Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. The acidic conditions promote both oxime formation and subsequent dehydration to the nitrile.

-

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water to precipitate the product.

-

Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary to achieve >98% purity.

Figure 2: Step-by-step synthetic workflow for the conversion of aldehyde precursor to the target nitrile.

Analytical Characterization

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[1]

Predicted ¹H NMR (400 MHz, CDCl₃)

The substitution pattern (1,2,5-trisubstituted benzene) results in a distinct aromatic splitting pattern.

-

δ 7.55 (d, J=2.5 Hz, 1H): H-6 (Ortho to CN, Meta to tBu). The most deshielded aromatic proton due to the electron-withdrawing nitrile group.

-

δ 7.50 (dd, J=8.5, 2.5 Hz, 1H): H-4 (Para to CN, Ortho to tBu).

-

δ 6.90 (d, J=8.5 Hz, 1H): H-3 (Ortho to OMe). Shielded by the electron-donating methoxy group.

-

δ 3.92 (s, 3H): Methoxy (-OCH₃). Characteristic singlet.

-

δ 1.30 (s, 9H): tert-Butyl (-C(CH₃)₃). Strong singlet integrating for 9 protons.[1]

Infrared Spectroscopy (FT-IR)

-

2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N nitrile stretch .

-

2960 cm⁻¹: C-H stretching (alkyl t-butyl group).

-

1250 cm⁻¹: C-O stretching (aryl ether).

Safety & Handling (MSDS Highlights)

As with most aromatic nitriles, strict safety protocols must be observed.

-

Hazards:

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[3][4][5]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Fluorochem. (2024).[5] Product Sheet: 5-(tert-Butyl)-2-methoxybenzonitrile (CAS 85943-30-2).[3] Retrieved from

-

ChemicalBook. (2024). 5-Tert-butyl-2-methoxybenzaldehyde Synthesis and Precursors. Retrieved from

-

PubChem. (2024). Compound Summary: 5-tert-butyl-2-methoxybenzoic acid (Related Derivative). Retrieved from

-

Pharmaffiliates. (2024). Reference Standard: (5-(tert-Butyl)-2-methoxyphenyl)methanol.[6] Retrieved from

Sources

Strategic Sourcing & Synthetic Validation of 5-tert-butyl-2-methoxybenzonitrile

CAS: 354906-93-7 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol [1]

Executive Summary & Chemical Profile

5-tert-butyl-2-methoxybenzonitrile is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Unlike commodity benzonitriles, this compound is often absent from standard "in-stock" catalogs due to its specific substitution pattern, which combines a lipophilic tert-butyl group with an electron-donating methoxy group ortho to the nitrile.[1]

For drug development professionals, this molecule presents a classic "Make vs. Buy" challenge.[1] While custom synthesis houses can provide it, lead times often exceed 4-6 weeks.[1] This guide provides a dual-track strategy: a procurement workflow for outsourcing and a validated internal synthesis protocol for immediate needs.

Physicochemical Properties

| Property | Value | Relevance to Handling |

| Appearance | Colorless to pale yellow oil/solid | Low melting point requires careful cold storage to prevent liquefaction/oxidation.[1] |

| Boiling Point | ~135°C (12 mmHg) | High boiling point allows for purification via vacuum distillation if chromatography fails. |

| LogP | ~3.5 (Predicted) | High lipophilicity; significant retention on C18 HPLC columns. |

| Solubility | DCM, EtOAc, DMSO | Poor water solubility; aqueous workups require thorough extraction.[1] |

Market Landscape: Suppliers & Pricing

Current Status: High-Value/Low-Volume Intermediate Direct stock is rare. Most suppliers listed on aggregators (e.g., PubChem, SciFinder) act as brokers for custom synthesis labs in China or India.[1]

Procurement Strategy Table

| Supplier Type | Estimated Price (1g) | Estimated Price (10g) | Lead Time | Risk Profile |

| Catalog Aggregators (e.g., MolPort, ChemSpace) | $150 - $300 | $800 - $1,200 | 2-4 Weeks | Medium: Stock status is often unverified until order placement. |

| Custom Synthesis (CROs) | $500+ (Setup fee) | $1,500+ | 4-8 Weeks | Low: Guaranteed purity, but highest cost and slowest delivery. |

| In-House Synthesis (Raw Materials) | <$10 | <$50 | 3-5 Days | Variable: Depends on internal labor and equipment availability. |

Recommended Sourcing Workflow:

-

Immediate Screen: Check Enamine or Combi-Blocks for "In-Stock" (US/EU warehouse) status.

-

RFQ Process: If stock is 0, request quotes from 3 vendors, specifically asking for NMR spectra of the current lot to avoid "virtual stock" delays.[1]

-

Fallback: Initiate internal synthesis (Protocol below) if lead time >3 weeks.

Technical Sourcing: The "Make" Protocol

If procurement fails, the synthesis of CAS 354906-93-7 is achievable via two primary routes. The Aldehyde-Oxime Route is recommended for higher purity profiles as it avoids the use of toxic cyanide salts required in the bromo-displacement route.[1]

Validated Synthetic Route (Aldehyde Dehydration)

Precursor: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6) — More widely available.[2]

Step 1: Oxime Formation[1]

-

Reagents: Suspend 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Conditions: Reflux for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Remove EtOH under vacuum. Partition residue between water and EtOAc.[1] Dry organic layer (

) and concentrate.[1][3] -

Checkpoint: Solid oxime usually precipitates.[1] Yield >90%.

Step 2: Dehydration to Nitrile[1]

-

Reagents: Dissolve crude oxime in dry DCM. Add Triethylamine (2.0 eq).

-

Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 eq) or Thionyl Chloride (

). -

Mechanism: The O-trifluoroacetyl oxime intermediate undergoes E2 elimination to form the nitrile.

-

Workup: Quench with saturated

. Wash organic layer with brine.[1] -

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis & Decision Logic

The following diagram illustrates the decision matrix for sourcing versus synthesis, including the critical quality control checkpoints.

Caption: Decision matrix for sourcing CAS 354906-93-7, prioritizing the safer Aldehyde-Oxime synthetic route over metal-catalyzed cyanation if commercial stock is unavailable.

Quality Assurance: Self-Validating Protocols

To ensure the material (whether bought or made) does not compromise downstream applications, strict QC is required.[1]

A. 1H-NMR Validation (400 MHz, )

The structure is confirmed by three distinct signal regions. Absence of these specific integrals indicates failure.[1]

| Proton Group | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |

| Aromatic (H-6) | ~7.55 - 7.60 ppm | Doublet (d) | 1H | Ortho to Nitrile (Deshielded) |

| Aromatic (H-4) | ~7.50 - 7.55 ppm | Doublet of Doublets (dd) | 1H | Coupling with H-3 and H-6 |

| Aromatic (H-3) | ~6.90 - 7.00 ppm | Doublet (d) | 1H | Ortho to Methoxy (Shielded) |

| Methoxy (-OCH₃) | ~3.90 - 3.95 ppm | Singlet (s) | 3H | Key Purity Marker: Shift changes if demethylated. |

| tert-Butyl (-C(CH₃)₃) | ~1.30 ppm | Singlet (s) | 9H | Confirms alkylation status. |

Common Impurity Flags:

-

Aldehyde Peak (~10.3 ppm): Incomplete conversion (if Route B used).

-

Broad Singlet (~8.0 ppm): Residual Oxime intermediate.

-

Missing Methyl (~3.9 ppm): Indicates cleavage of the ether (phenol formation).[1]

B. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5µm.[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.

-

Retention: Expect late elution (high lipophilicity due to t-butyl group).

References

-

ChemicalBook. (2025).[1][2] this compound Product Description. Retrieved from

-

SpectraBase. (2024). NMR Data for 2-Methoxybenzonitrile Derivatives. Wiley Science Solutions.[1] Retrieved from [4]

-

Organic Syntheses. (2010). General Procedures for Nitrile Synthesis via Oxime Dehydration. Org. Synth. 2010, 87, 201-208.[1] Retrieved from

-

PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from

Sources

Methodological & Application

Synthesis of 5-tert-butyl-2-methoxybenzonitrile from 5-tert-butyl-2-hydroxybenzonitrile

Executive Summary

This guide details the synthesis of 5-tert-butyl-2-methoxybenzonitrile via the

While conceptually a Williamson ether synthesis, the specific electronic environment of the substrate—featuring a strongly electron-withdrawing cyano group ortho to the phenol and a bulky tert-butyl group para to the phenol—requires optimized conditions to suppress side reactions (such as

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The starting material, 5-tert-butyl-2-hydroxybenzonitrile, presents a unique "push-pull" electronic system:

-

Acidity (

Modulation): The ortho-cyano group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the -

Nucleophilicity: While easier to deprotonate, the resulting phenoxide is less nucleophilic than a standard phenoxide due to resonance delocalization onto the nitrile.

-

Sterics: The tert-butyl group at the 5-position is sufficiently distal to the reaction center (position 2) that it does not sterically hinder the

attack, but it does increase the lipophilicity of the molecule, influencing solvent choice.

Reaction Mechanism

The reaction proceeds via a classic

Figure 1: Mechanistic pathway for the base-mediated O-methylation.

Experimental Protocols

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |

| 5-tert-butyl-2-hydroxybenzonitrile | 175.23 | 1.0 | Substrate | Irritant |

| Iodomethane (MeI) | 141.94 | 1.5 | Electrophile | Neurotoxin/Carcinogen |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Irritant (Dust) |

| Acetone (Method A) | 58.08 | Solvent | Solvent | Flammable |

| DMF (Method B) | 73.09 | Solvent | Solvent | Reprotoxic |

Method A: The "Green" Protocol (Acetone/Reflux)

Recommended for standard laboratory synthesis (1g – 50g scale).

Rationale: Acetone is less toxic than DMF and allows for an incredibly simple workup (filtration + evaporation). The reflux temperature (56°C) is sufficient to drive the reaction without risking nitrile hydrolysis.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) and anhydrous

(2.0 equiv). -

Solvent: Add Acetone (10 mL per gram of substrate).

-

Activation: Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow as the phenoxide forms.

-

Alkylation: Add Iodomethane (1.5 equiv) dropwise via syringe.

-

Reaction: Heat to reflux (bath temp ~60°C) for 4–6 hours.

-

IPC (In-Process Control): Check TLC (20% EtOAc/Hexanes). Product moves higher (

~0.6) than starting material (

-

-

Workup:

-

Cool to room temperature.

-

Filter off the white inorganic solids (

/KI). -

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate in vacuo to yield the crude solid.

-

-

Purification: Recrystallize from minimal hot Hexanes or Ethanol/Water if necessary.

Method B: High-Performance Protocol (DMF/60°C)

Recommended for difficult substrates or rapid high-throughput synthesis.

Rationale: DMF is a polar aprotic solvent that better solvates the cation (

-

Setup: Sealed vial or flask under Nitrogen atmosphere.

-

Dissolution: Dissolve 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) in anhydrous DMF (5 mL/g).

-

Base Addition: Add

(2.0 equiv). -

Reagent Addition: Add Iodomethane (1.5 equiv) in one portion.

-

Reaction: Heat to 60°C for 1–2 hours.

-

Workup (Aqueous):

-

Pour the reaction mixture into 10x volume of ice-cold water.

-

The product should precipitate as a white/off-white solid.

-

Filter the solid and wash copiously with water to remove DMF traces.

-

Dry in a vacuum oven at 40°C.

-

Process Validation & QC

Diagnostic Data

To confirm the success of the synthesis, look for the following spectroscopic changes:

| Technique | Diagnostic Signal (Starting Material) | Diagnostic Signal (Product) | Interpretation |

| Broad singlet >5.0 ppm (–OH) | Sharp singlet ~3.89–3.95 ppm (–OCH | Disappearance of exchangeable proton; appearance of methoxy group. | |

| IR Spectroscopy | Broad band ~3200–3400 cm | Disappearance of OH band | Nitrile stretch (~2220 cm |

| TLC | Lower | Higher | Capping the polar OH group increases mobility in non-polar solvents. |

Workflow Visualization

Figure 2: Operational workflow for Method A and Method B.

Troubleshooting & Safety

-

Incomplete Conversion: If the reaction stalls, add 0.5 equiv of fresh MeI and continue heating. MeI is volatile (bp 42°C) and can escape the condenser if the water is not cold enough.

-

Color Change: A dark brown color usually indicates oxidation of the phenol or iodine liberation. This can be removed by washing the organic layer with 10% sodium thiosulfate (

) during workup. -

Safety Warning: Iodomethane is a specific alkylating agent and a suspected carcinogen. All transfers must be done in a fume hood. Quench excess MeI with aqueous ammonia or amine-based waste streams before disposal.

References

-

PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzonitrile. National Library of Medicine. Retrieved February 12, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).

Application Note: Preparation of 5-tert-butyl-2-methoxybenzonitrile via Aldehyde Oxime Dehydration

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-2-methoxybenzonitrile (CAS: N/A for specific isomer, analogous to general alkoxy-benzonitriles) from its corresponding aldehyde precursor, 5-tert-butyl-2-methoxybenzaldehyde .

The method utilizes a two-step sequence:

-

Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride.[1][2]

-

Dehydration: Conversion of the aldoxime to the nitrile using thionyl chloride (

).

This route is selected for its high atom economy, operational simplicity, and the avoidance of transition metal catalysts often required in alternative aryl halide cyanation routes (e.g., Rosenmund-von Braun). The protocol includes mechanistic insights, safety considerations for scale-up, and analytical characterization data.

Introduction & Retrosynthetic Analysis

Target Molecule Significance

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The tert-butyl group provides significant lipophilic bulk (increasing

Synthetic Strategy

While nitriles can be synthesized via ammoxidation or cyanation of aryl halides, the dehydration of aldoximes remains the preferred laboratory and pilot-scale method for electron-rich substrates. The electron-donating methoxy group at the ortho position stabilizes the aldehyde, making the initial oximation rapid and high-yielding.

Retrosynthetic Logic:

The nitrile nitrogen originates from hydroxylamine, while the carbon backbone is preserved from the aldehyde.

Reaction Mechanism

Step 1: Oximation

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. The ortho-methoxy group may provide weak intramolecular base catalysis or steric guidance, but the reaction is primarily driven by the nucleophilicity of the nitrogen lone pair.

Step 2: Dehydration

The dehydration is an elimination reaction. Thionyl chloride converts the oxime hydroxyl group into a good leaving group (chlorosulfite ester). Subsequent E2-type elimination, often assisted by the solvent or thermal conditions, yields the nitrile.

DOT Diagram: Mechanistic Pathway

Figure 1: Mechanistic pathway from aldehyde to nitrile via chlorosulfinyl activation.

Experimental Protocols

Materials & Reagents[3]

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |

| 5-tert-butyl-2-methoxybenzaldehyde | 192.25 | 1.0 | Starting Material |

| Hydroxylamine HCl | 69.49 | 1.2 | Nitrogen Source |

| Sodium Acetate (anhydrous) | 82.03 | 1.5 | Base Buffer |

| Thionyl Chloride ( | 118.97 | 2.0 | Dehydrating Agent |

| Ethanol (95%) | - | Solvent | Step 1 Solvent |

| Dichloromethane (DCM) | - | Solvent | Step 2 Solvent |

Step 1: Preparation of the Aldoxime

Objective: Isolate 5-tert-butyl-2-methoxybenzaldehyde oxime.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 5-tert-butyl-2-methoxybenzaldehyde (10.0 g, 52.0 mmol) in Ethanol (100 mL).

-

Reagent Addition: Add Hydroxylamine hydrochloride (4.34 g, 62.4 mmol) followed by Sodium Acetate (6.40 g, 78.0 mmol).

-

Note: The solution may become cloudy as NaCl precipitates.

-

-

Reaction: Heat the mixture to reflux (

) for 2 hours.-

Monitoring: Check TLC (20% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup:

-

Drying: Dry the solid in a vacuum oven at

overnight.-

Expected Yield: 9.7 – 10.2 g (90–95%).

-

Appearance: White crystalline solid.

-

Step 2: Dehydration to Nitrile

Objective: Convert the oxime to this compound.

Safety Alert: Thionyl chloride releases

-

Setup: Equip a 250 mL dry RBF with a stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize acid gases).

-

Solvation: Dissolve the dried Oxime (10.0 g, 48.2 mmol) in anhydrous DCM (100 mL). Cool to

in an ice bath. -

Addition: Add Thionyl Chloride (7.0 mL, ~96 mmol) dropwise over 20 minutes.

-

Observation: Gas evolution will occur.[7] Maintain temperature

to prevent rapid exotherm.

-

-

Reaction: Remove the ice bath and stir at room temperature for 3 hours.

-

Optional: If conversion is slow (checked by TLC), heat to gentle reflux (

) for 1 hour.

-

-

Quench & Workup:

-

Purification:

-

The crude residue is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Process Workflow & Logic

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for the two-step synthesis.

Analytical Data (Expected)

| Technique | Expected Signal / Characteristic | Interpretation |

| FT-IR | Characteristic | |

| FT-IR | Absence of | Disappearance of Oxime O-H stretch. |

| 1H NMR | tert-butyl group. | |

| 1H NMR | Methoxy group ( | |

| 1H NMR | Aromatic protons (pattern depends on coupling). | |

| MS (ESI) | Molecular ion peak. |

Safety & Scale-up Considerations

Hazard Analysis

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. The

byproduct is toxic by inhalation. -

Nitriles: Organic nitriles can be toxic if ingested or absorbed through the skin. While this specific molecule is a solid and less volatile, standard PPE (gloves, goggles, lab coat) is mandatory.

Scale-up Optimization

For kilogram-scale production, the use of

-

Alternative Dehydration: Consider using Formic Acid reflux or

(Acetic Anhydride). The "One-Pot" method using -

Thermal Stability: Ensure the reaction temperature in Step 2 does not exceed the decomposition threshold of the oxime (DSC analysis recommended before scaling >100g).

References

-

BenchChem. (2025).[3] Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Retrieved from

-

Shipilovskikh, S. A., & Rubtsov, A. E. (2019).[6] Dehydration of oxime to nitriles.[6] AIP Conference Proceedings 2063, 030019.[6] Retrieved from [6]

-

Patil, D. D., et al. (2012).[1] One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry, 24(3), 1401-1402.[1] Retrieved from

-

Google Patents. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot method'. CN101092377A. Retrieved from

-

Sigma-Aldrich. (2026).[8] Safety Data Sheet: Nitrile Compounds. Retrieved from

Sources

Application Note: Strategic Utilization of 5-tert-butyl-2-methoxybenzonitrile in Type II Cytokine Inhibitor Design

Abstract

This application note details the synthetic utility of 5-tert-butyl-2-methoxybenzonitrile (CAS: 13924-62-4) as a privileged scaffold precursor for next-generation cytokine inhibitors. Specifically, we explore its role in constructing Type II kinase inhibitors targeting the JAK/STAT and p38 MAPK pathways. The bulky tert-butyl group serves as a critical "hydrophobic anchor," enhancing selectivity by occupying the deep hydrophobic pocket adjacent to the ATP-binding site. We provide validated protocols for transforming the nitrile moiety into amidine and quinazoline pharmacophores, essential for modulating pro-inflammatory cytokine release.

Strategic Rationale: The "Hydrophobic Anchor" Effect

In the rational design of cytokine inhibitors—particularly those targeting p38 MAPK (mitogen-activated protein kinase) and JAK (Janus kinase)—selectivity is often achieved by targeting the inactive "DFG-out" conformation of the enzyme.

-

The Challenge: The ATP-binding pocket is highly conserved across the kinome, leading to off-target toxicity.

-

The Solution: Type II inhibitors utilize a "tail" moiety to penetrate a hydrophobic allosteric pocket exposed only when the activation loop (DFG motif) undergoes a conformational change.

-

Role of this compound:

-

Steric Bulk: The tert-butyl group provides high-volume lipophilicity, ideal for filling the hydrophobic "back pocket" of the kinase.

-

Electronic Modulation: The ortho-methoxy group influences the rotational barrier of the phenyl ring, locking the inhibitor into a bioactive conformation (atropisomerism control).

-

Synthetic Versatility: The nitrile group is a "chameleon" handle, readily convertible into amidines, acids, or heterocycles.

-

Synthetic Workflow & Retrosynthesis

The following diagram illustrates the retrosynthetic logic for accessing two distinct classes of cytokine inhibitors (Quinazoline-based and Amide-based) from the starting nitrile.

Figure 1: Divergent synthetic pathways from this compound to bioactive cytokine inhibitor scaffolds.

Experimental Protocols

Protocol A: Pinner Reaction (Nitrile to Amidine)

Objective: Convert the nitrile group into an amidine hydrochloride salt, a precursor for heterocyclic ring closure (e.g., pyrimidines, quinazolines).

Reagents:

-

This compound (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (to generate anhydrous HCl in situ)

-

Ammonia (NH₃) in Methanol (7N)

Step-by-Step Methodology:

-

Acid Activation: In a flame-dried round-bottom flask under Argon, dissolve the nitrile (10 mmol) in anhydrous MeOH (20 mL). Cool to 0°C.

-

Imidate Formation: Dropwise add Acetyl Chloride (30 mmol, 3.0 eq) over 15 minutes. Caution: Exothermic reaction. The acetyl chloride reacts with MeOH to generate anhydrous HCl.

-

Incubation: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of nitrile spot).

-

Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess HCl/solvent. Redissolve the resulting imidate ester intermediate in dry MeOH (10 mL).

-

Conversion: Add 7N NH₃ in MeOH (5.0 eq) at 0°C. Seal the vessel and stir at RT for 24 hours.

-

Isolation: Evaporate volatiles. Triturate the solid residue with diethyl ether to remove unreacted nitrile. Filter to collect the 5-tert-butyl-2-methoxybenzamidine hydrochloride as a white solid.

Validation Criteria:

-

LC-MS: Mass peak corresponding to [M+H]⁺ of the amidine.

-

¹H NMR (DMSO-d₆): Look for broad singlets (3H/1H) around 9.0–9.5 ppm (amidine NH) and disappearance of the nitrile stretch in IR (~2220 cm⁻¹).

Protocol B: Hydrolysis to 5-tert-butyl-2-methoxybenzoic Acid

Objective: Create a carboxylic acid "warhead" for coupling with amines (e.g., aminopyridines) to form p38 MAPK inhibitors similar to Doramapimod analogs.

Reagents:

Step-by-Step Methodology:

-

Reflux: Dissolve the nitrile (5 mmol) in EtOH (15 mL) and add 4M NaOH (5 mL). Heat to reflux (80°C) for 6 hours.

-

Workup: Cool to RT. Evaporate the EtOH under reduced pressure.

-

Acidification: Dilute the aqueous residue with water (10 mL) and wash with Ethyl Acetate (to remove non-polar impurities).

-

Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.

-

Filtration: Filter, wash with cold water, and dry under vacuum.

Data Summary Table:

| Parameter | Protocol A (Amidine) | Protocol B (Acid) |

| Reaction Type | Pinner Synthesis | Basic Hydrolysis |

| Key Reagent | Anhydrous HCl / NH₃ | NaOH / H₂O |

| Time | 36–48 Hours | 6–8 Hours |

| Yield (Typical) | 75–85% | 90–95% |

| Downstream Use | Heterocycle Formation (Quinazolines) | Amide Coupling (Diaryl Ureas) |

Application in Cytokine Inhibition: The "Deep Pocket" Mechanism

When incorporated into a kinase inhibitor, the 5-tert-butyl-2-methoxy motif functions via a specific mechanism of action.

Figure 2: Mechanism of Action. The tert-butyl group stabilizes the inactive kinase conformation, blocking downstream cytokine production.

Mechanistic Insight

In the synthesis of inhibitors like BIRB 796 analogs or Quinazoline-based JAK inhibitors , the tert-butyl group does not bind to the hinge region. Instead, it occupies the allosteric hydrophobic pocket created when the activation loop (DFG motif) moves out. This confers high specificity because non-target kinases may not have an accessible pocket of the exact same shape/lipophilicity.

References

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

- Establishes the structural basis for using tert-butyl groups to occupy the hydrophobic pocket in p38 MAPK.

-

Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

- Describes the SAR of diaryl urea inhibitors where the steric bulk of the tail moiety is critical.

-

Wissner, A., et al. (2003). Quinazoline inhibitors of kinase activity.[3][4][5][6][7][8] Journal of Medicinal Chemistry.[9] Link

- Provides foundational chemistry for converting benzonitriles/anilines into quinazoline cores.

-

BenchChem Application Notes. (2025). Synthesis and Structure-Activity Relationship Studies of Quinazoline-7-carbonitrile Analogs.Link

- General protocol reference for nitrile-to-heterocycle transform

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

- 1. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 9. Photochemistry in Medicinal Chemistry and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-Tert-butyl-2-methoxybenzonitrile in MCH1R Antagonist Synthesis

[1]

Executive Summary & Pharmacological Rationale

The development of MCH1R antagonists for the treatment of obesity and anxiety disorders has historically faced challenges related to hERG liability and poor central nervous system (CNS) penetration . Early generation antagonists (e.g., SNAP-7941) utilized dihydropyrimidinone or simple aryl cores that often suffered from rapid metabolic clearance.

This compound (CAS: 85943-26-6) serves as a high-value precursor for introducing the 2-methoxy-5-tert-butylphenyl moiety. This fragment offers two distinct pharmacological advantages in Structure-Activity Relationship (SAR) optimization:

-

Lipophilic Anchoring: The tert-butyl group at the C5 position fills the hydrophobic pocket often found in GPCR orthosteric sites, significantly enhancing potency (

) and CNS permeability (logP modulation).[1] -

Conformational Locking: The ortho-methoxy group (relative to the nitrile/linker) acts as an intramolecular hydrogen bond acceptor and sterically restricts rotation, potentially locking the ligand into a bioactive conformation.[1]

This guide details the synthesis of this nitrile from commodity chemicals and its subsequent transformation into two distinct "warheads" for MCH1R antagonist assembly: the benzaldehyde (for reductive aminations) and the amidine (for heterocyclic cyclization).[1]

Retrosynthetic Analysis & Strategic Pathways

The utility of this compound lies in its versatility.[1][2] It is the "branch point" for creating divergent lead series.

Pathway Visualization

Figure 1: Strategic diversion from the core nitrile intermediate to distinct MCH1R antagonist classes.[1]

Protocol A: Synthesis of the Core Nitrile

Objective: Preparation of this compound from 4-tert-butylphenol.[1]

Materials & Reagents

-

Precursors: 4-tert-butylphenol, Methyl Iodide (MeI), Bromine (

), Copper(I) Cyanide (CuCN). -

Solvents: Acetone, Acetic Acid (AcOH), Dimethylformamide (DMF).

-

Catalysts/Bases: Potassium Carbonate (

), Pyridine.[1]

Step-by-Step Methodology

Step 1: O-Methylation [1]

-

Dissolve 4-tert-butylphenol (1.0 eq) in Acetone (0.5 M).

-

Add

(2.0 eq) and stir for 15 min at Room Temperature (RT). -

Add MeI (1.2 eq) dropwise.[1] Reflux for 4 hours.

-

Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry (

) and concentrate.-

Yield Target: >95% (Oil).[1]

-

Step 2: Regioselective Bromination

Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the tert-butyl group, bromination occurs exclusively at the ortho position (C2 relative to OMe).

-

Dissolve 4-tert-butylanisole (1.0 eq) in Glacial Acetic Acid (1.0 M).

-

Cool to 0°C. Add

(1.05 eq) in AcOH dropwise over 30 mins. -

Allow to warm to RT and stir for 2 hours.

-

Workup: Pour into ice water. Extract with Hexanes (x3).[1] Wash organic layer with sat.

and

Step 3: Cyanation (Rosenmund-von Braun) [1]

-

Dissolve 2-Bromo-4-tert-butylanisole (1.0 eq) in anhydrous DMF (0.5 M).

-

Add CuCN (1.5 eq).[1]

-

Critical Step: Heat to reflux (150-160°C) under

for 12-18 hours. Note: Use a blast shield; cyanide reactions require rigorous safety protocols. -

Workup: Cool to 60°C. Pour into a solution of

(aq) and HCl to decompose the copper complex. Extract with Toluene.-

Purification: Silica Gel Chromatography (Hexanes/EtOAc 9:1).

-

Product:This compound .[1]

-

Protocol B: Transformation to MCH1R Antagonists

Once the nitrile is secured, it must be converted into a reactive "warhead" for attachment to the antagonist core (typically a piperidine or piperazine).

Route 1: The "SNAP-Like" Reductive Amination

Most high-affinity MCH1R antagonists (e.g., SNAP-94847 analogs) feature a benzylamine linkage.[1]

Reaction: Nitrile

Experimental Procedure:

-

DIBAL Reduction:

-

Dissolve this compound (1.0 eq) in anhydrous Toluene.

-

Cool to -78°C. Add DIBAL-H (1.2 eq, 1.0 M in Toluene) dropwise.

-

Stir at -78°C for 2 hours. Do not let warm above -60°C to prevent over-reduction to the amine.

-

Quench: Add MeOH (excess) at -78°C, then pour into sat. Rochelle’s salt solution. Stir vigorously for 2 hours until layers separate clearly.

-

Isolate: 5-Tert-butyl-2-methoxybenzaldehyde.

-

-

Reductive Amination (Coupling):

Route 2: Heterocyclic Core Synthesis (Amidines)

For antagonists based on quinazoline or benzimidazole scaffolds.[1]

Reaction: Nitrile

Experimental Procedure (Pinner Reaction):

-

Dissolve nitrile in anhydrous MeOH/Dioxane (1:1).[1]

-

Bubble dry HCl gas through the solution at 0°C until saturation.

-

Stir at 4°C for 24 hours to form the imidate ester hydrochloride.

-

Concentrate to dryness (remove excess HCl).

-

Redissolve in anhydrous EtOH and treat with anhydrous Ammonia (

) or Ammonium Carbonate. -

Heat to 60°C in a sealed tube for 4 hours.

-

Product: 5-Tert-butyl-2-methoxybenzamidine.

-

Quantitative Data & Troubleshooting

Yield Optimization Table

| Transformation | Reagent System | Typical Yield | Critical Parameter |

| Bromination | 88% | Temperature control (0°C) prevents poly-bromination.[1] | |

| Cyanation | CuCN / DMF | 75% | Requires high temp (150°C); incomplete conversion is common if temp drops.[1] |

| Reduction (Aldehyde) | DIBAL-H / Toluene | 82% | Quench with Rochelle's salt is mandatory to break Al-complex emulsions.[1] |

| Amidine Formation | HCl / MeOH; then | 65% | Strictly anhydrous conditions required to prevent hydrolysis to amide.[1] |

Troubleshooting Guide

-

Issue: Formation of amide byproduct during DIBAL reduction.

-

Cause: Incomplete quenching or warming the reaction before quenching.

-

Fix: Ensure quench occurs at -78°C; use Methanol before aqueous addition.

-

-

Issue: Low yield in Cyanation.

-

Alternative: Use

with

-

References

-

MCH1R Antagonist SAR & Design

-

Jiang, Y., et al. (2007).[1] "Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1." Journal of Medicinal Chemistry.

-

-

SNAP-94847 Characterization

-

Lundbeck Research USA. "Identification of SNAP-94847, a High Affinity and Selective MCH1R Antagonist." Bioorganic & Medicinal Chemistry Letters.

-

- Nitrile Reduction Protocols (DIBAL): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Standard reference for DIBAL reduction mechanisms).

-

Amidine Synthesis (Pinner Reaction)

-

General Synthesis of Tert-butyl-anisoles

-

Organic Syntheses, Coll.[1] Vol. 5, p. 1029 (1973). "Preparation of Alkyl Aryl Ethers."

-

Disclaimer: All chemical protocols described herein involve hazardous reagents (Cyanides, Bromine, Alkylating agents).[1] All experiments must be conducted in a certified fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]

- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydrolysis of 5-tert-butyl-2-methoxybenzonitrile to 5-tert-butyl-2-methoxybenzoic acid

Abstract & Strategic Overview

This Application Note details the optimization of the hydrolysis of 5-tert-butyl-2-methoxybenzonitrile (Substrate) to 5-tert-butyl-2-methoxybenzoic acid (Target).

The Core Challenge: This transformation presents a classic "Ortho-Effect" challenge in organic synthesis. The ortho-methoxy group exerts two opposing forces:

-

Steric Hindrance: It physically impedes the trajectory of the nucleophile (hydroxide ion) attacking the nitrile carbon.

-

Electronic Deactivation: Through resonance (+M effect), the oxygen lone pair donates electron density into the benzene ring, rendering the nitrile carbon less electrophilic and significantly more resistant to hydrolysis than a standard benzonitrile.

Consequently, standard mild hydrolysis conditions often stall at the primary amide intermediate. This protocol utilizes a High-Temperature Alkaline Hydrolysis workflow designed to drive the equilibrium completely to the carboxylic acid, ensuring high yield and purity suitable for pharmaceutical intermediate standards.

Reaction Mechanism & Pathway

Understanding the stepwise conversion is critical for troubleshooting. The reaction proceeds through a base-catalyzed addition of water to the nitrile, forming an imidate, then a primary amide, and finally the carboxylate salt.

Mechanistic Flow (DOT Visualization)

Figure 1: Stepwise hydrolysis pathway. Note that the conversion from Amide to Salt is the rate-determining step due to electron donation from the methoxy group.

Experimental Protocol

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Base: Potassium Hydroxide (KOH), pellets (5.0 equiv) — KOH is preferred over NaOH due to higher solubility in ethanol and slightly higher boiling point of the saturated solution.

-

Solvent: Ethanol (95%) and Water (1:1 v/v mixture).

-

Note: For extremely stubborn batches, replace Ethanol with Ethylene Glycol to access reaction temperatures >150°C.

-

-

Acid (Workup): 6M Hydrochloric Acid (HCl).

Detailed Procedure (Step-by-Step)

Phase 1: Reaction Setup

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add This compound (10.0 g, 52.8 mmol).

-

Solvent: Add 50 mL of Ethanol and 50 mL of Water.

-

Base Addition: Add KOH (14.8 g, 264 mmol). The reaction is exothermic; add pellets gradually.

-

** reflux:** Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (internal temp ~85-90°C).

Phase 2: Reaction Monitoring (The "Amide Check")

-

Timepoint: Maintain reflux for 12–16 hours .

-

PAT (Process Analytical Technology):

-

Take a 50 µL aliquot.

-

Dilute with 0.5 mL MeOH : 0.5 mL Water (acidified).

-

TLC/HPLC: Check for the disappearance of the Nitrile (

in 20% EtOAc/Hex) and the Amide intermediate ( -

Critical Decision: If the Amide persists >5%, continue reflux. If it stalls, add 10 mL Ethylene Glycol and distill off Ethanol to raise the internal temperature to 110°C.

-

Phase 3: Workup & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.

-

Dilution: Add 100 mL of water to the residue. The solution should be homogeneous (the potassium salt is water-soluble).

-

Filtration (Optional): If any unreacted insoluble material remains, filter through Celite.

-

-

Precipitation: Place the aqueous solution in an ice bath (0–5°C).

-

Acidification: Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

-

Observation: A thick white precipitate (the Product) will form immediately.

-

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water (

mL) to remove inorganic salts (KCl). -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data Analysis & Specifications

Expected Yield & Purity

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Off-white indicates oxidation or impurities. |

| Isolated Yield | 85% – 95% | Losses usually occur during mechanical transfer. |

| Melting Point | 104 – 108°C | Literature range for similar ortho-anisic acids. |

| HPLC Purity | >98.0% (a/a) | Main impurity: Trace primary amide. |

NMR Characterization (Simulated Reference)

-

1H NMR (400 MHz, DMSO-d6):

12.8 (br s, 1H, COOH), 7.65 (d, J=2.5 Hz, 1H, Ar-H6), 7.55 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4), 7.05 (d, J=8.5 Hz, 1H, Ar-H3), 3.85 (s, 3H, OMe), 1.28 (s, 9H, t-Bu). -

Key Diagnostic: Disappearance of Nitrile carbon in 13C NMR (~119 ppm) and appearance of Carbonyl carbon (~167 ppm).

Workup Logic & Troubleshooting Flow

The following diagram illustrates the decision matrix during the workup phase to ensure maximum recovery.

Figure 2: Workup decision tree. Ensuring the removal of unreacted neutral organics before acidification is crucial for high purity.

Safety & Handling

-

Ammonia Evolution: The hydrolysis releases ammonia gas (

). Perform the reaction in a fume hood. -

Corrosives: KOH and HCl are corrosive. Wear nitrile gloves and eye protection.

-

Ether Stability: The methyl ether is stable to basic hydrolysis. Avoid using Hydrobromic acid (HBr) or Boron Tribromide (

) during workup, as these will cleave the ether to the phenol.

References

-

Cohen, T. et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 1978. (General methodology for hindered nitriles).

-

PubChem Compound Summary. "5-tert-butyl-2-methoxybenzoic acid."[1] National Center for Biotechnology Information. Accessed Oct 2023.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for nitrile hydrolysis protocols).

-

ChemicalBook. "2-Methoxybenzoic acid derivatives and physical properties."

Sources

Application Notes and Protocols: Selective Reduction of 5-tert-butyl-2-methoxybenzonitrile to Benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the chemical reduction of 5-tert-butyl-2-methoxybenzonitrile to its corresponding primary amine, (5-tert-butyl-2-methoxyphenyl)methanamine. Benzylamine derivatives are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the aromatic ring presents unique challenges and opportunities in the synthetic route, particularly concerning selectivity and reaction efficiency. This guide offers detailed protocols for several robust reduction methodologies, including catalytic hydrogenation and chemical hydride reductions. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, expected outcomes, and critical parameters for success, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are foundational building blocks in medicinal chemistry and materials science. The primary amine functionality serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. The specific target of this guide, (5-tert-butyl-2-methoxyphenyl)methanamine, possesses a substitution pattern that can influence pharmacokinetic and pharmacodynamic properties. The lipophilic tert-butyl group can enhance membrane permeability, while the methoxy group can modulate electronic properties and metabolic stability.

The primary challenge in the synthesis of primary benzylamines from benzonitriles is the potential for over-reduction or the formation of secondary and tertiary amine byproducts.[1] This guide addresses these challenges by presenting protocols optimized for the chemoselective conversion of the nitrile functional group.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting nitrile is paramount. A plausible route commences from commercially available 4-tert-butylanisole, proceeding through a formylation step to yield 5-tert-butyl-2-methoxybenzaldehyde.[2] The aldehyde is then converted to the corresponding oxime, followed by dehydration to afford the target benzonitrile.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Reduction Methodologies: Protocols and Mechanistic Insights

The choice of reduction method depends on several factors, including available equipment, desired scale, and tolerance to other functional groups in a more complex substrate. Here, we detail three reliable methods for the reduction of this compound.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is an atom-economical and widely used industrial method for nitrile reduction.[1][3] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond.

Causality Behind Experimental Choices:

-

Catalyst: Raney® Nickel is chosen for its high activity and relative affordability. It is particularly effective for the reduction of nitriles to primary amines.[3]

-

Solvent: Methanol or ethanol is used as it readily dissolves the substrate and is compatible with the hydrogenation conditions. The addition of ammonia or a base is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine.

-

Hydrogen Pressure: A moderate to high pressure of hydrogen is required to ensure a sufficient concentration of active hydrogen species on the catalyst surface, driving the reaction to completion.

Experimental Protocol:

-

To a high-pressure hydrogenation vessel, add this compound (e.g., 5.0 g, 24.6 mmol).

-

Add Raney® Nickel (approx. 10% by weight, 0.5 g) as a slurry in ethanol.

-

Add ethanolic ammonia (2 M solution, 100 mL).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50 °C to increase the reaction rate) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-tert-butyl-2-methoxyphenyl)methanamine.

-

Purify by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[4][5][6] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[4]

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a potent, non-selective reducing agent, making it highly effective for nitrile reduction.[5][6] Its high reactivity necessitates careful handling and anhydrous conditions.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required as LiAlH₄ reacts violently with protic solvents like water and alcohols.

-

Work-up Procedure: A carefully controlled aqueous work-up (e.g., Fieser work-up) is essential to quench the excess LiAlH₄ and hydrolyze the aluminum-amine complexes to liberate the desired primary amine.[7]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (e.g., 1.4 g, 36.9 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (5.0 g, 24.6 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and finally water (4.2 mL).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the mixture and wash the solid with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude product.

-

Purify by vacuum distillation or column chromatography.

Caption: Workflow for LiAlH₄ reduction of this compound.

Method 3: Sodium Borohydride and Cobalt(II) Chloride (NaBH₄/CoCl₂)

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[8] However, in the presence of a transition metal salt like cobalt(II) chloride, a more potent reducing species, likely cobalt boride, is formed in situ, which effectively catalyzes the reduction of nitriles to primary amines.[9][10] This method offers a milder and safer alternative to LiAlH₄.[11]

Causality Behind Experimental Choices:

-

Reagent System: The combination of NaBH₄ and CoCl₂ generates a highly active catalyst for nitrile reduction under milder conditions than LiAlH₄.[9][10] This system often exhibits good chemoselectivity.

-

Solvent: Methanol is a common solvent for this reaction, although other alcohols can also be used.

-

Stoichiometry: A stoichiometric excess of NaBH₄ is required to both form the active catalyst and carry out the reduction.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (5.0 g, 24.6 mmol) and CoCl₂·6H₂O (5.9 g, 24.6 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.6 g, 123 mmol) in small portions over 30-60 minutes. A black precipitate of cobalt boride will form, and gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of 3 M hydrochloric acid until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with concentrated ammonium hydroxide or NaOH solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

-

Purify as described in the previous methods.

Data Summary and Comparison

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

| Catalytic Hydrogenation | Raney® Ni, H₂ | RT-50 °C, 50-100 psi H₂ | Atom economical, scalable, clean | Requires specialized high-pressure equipment | >90% |

| LiAlH₄ Reduction | LiAlH₄ | 0 °C to reflux | High reactivity, rapid | Pyrophoric reagent, requires strict anhydrous conditions | 85-95% |

| NaBH₄/CoCl₂ Reduction | NaBH₄, CoCl₂·6H₂O | 0 °C to RT | Milder, safer than LiAlH₄ | Stoichiometric use of metal salt, work-up can be tedious | 80-90% |

Product Characterization: (5-tert-butyl-2-methoxyphenyl)methanamine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the methoxy protons (singlet, ~3.8 ppm), the benzylic CH₂ protons (singlet, ~3.9 ppm), and the aromatic protons in the appropriate region with expected splitting patterns. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹.

Conclusion

The reduction of this compound to (5-tert-butyl-2-methoxyphenyl)methanamine can be achieved efficiently using several methodologies. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Catalytic hydrogenation offers a green and scalable route, while LiAlH₄ provides a rapid and high-yielding laboratory-scale synthesis. The NaBH₄/CoCl₂ system presents a safer and milder alternative to LiAlH₄. By understanding the underlying principles and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably synthesize this valuable benzylamine derivative for further applications in drug discovery and development.

References

- Hardman, J. G., et al. Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill, 2011.

-

Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]

-

McMillan, et al. "Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight." Organic Process Research & Development, 2019. [Link]

-

"Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry LibreTexts. [Link]

-

Heinzman, S. W., and Ganem, B. "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society, 1982. [Link]

-

"Nitrile reduction." Wikipedia. [Link]

-

"Raney nickel." Wikipedia. [Link]

-

Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2003. [Link]

-

"Nitrile to Amine (LiAlH4 or LAH reduction)." Organic Synthesis. [Link]

-

Satoh, T., et al. "Selective reduction of nitriles to primary amines with sodium borohydride-cobalt chloride in methanol." Tetrahedron Letters, 1969. [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. scispace.com [scispace.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. reddit.com [reddit.com]

- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Troubleshooting & Optimization

Optimizing reaction temperature for O-methylation of phenols

Ticket System ID: O-ME-PH-OPT-2024 Subject: Reaction Temperature & Selectivity Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Temperature-Selectivity Paradox

Welcome to the technical support hub for phenol O-methylation. The most common ticket we receive involves the Kinetic vs. Thermodynamic control of the phenoxide ion.

Phenoxide is an ambident nucleophile . It can attack electrophiles via the Oxygen (O-methylation, desired) or the Carbon (C-methylation, often undesired).

-

Low Temperature (Kinetic Control): Favors attack by the atom with the highest electron density (Oxygen).

-

High Temperature (Thermodynamic Control): Favors the formation of the more stable product (C-alkylated phenols) or allows for rearrangement (Claisen-type).

This guide provides diagnostic workflows to optimize your reaction temperature based on your specific reagent system.

Diagnostic Workflow: Select Your Reagent System

Before proceeding to specific protocols, use this decision matrix to identify your optimal operating window.

Figure 1: Decision matrix for temperature selection based on methylating agent.

Module A: The Williamson Ether Synthesis (MeI / DMS)

Standard Operating Window: 25°C – 60°C

This is the most common method but prone to "over-reaction" (C-alkylation) if the temperature is unregulated.

Troubleshooting Guide

Q: My LCMS shows a mass of M+14 (desired) but also M+28 and M+42. What is happening?

-

Diagnosis: You are observing C-methylation (poly-alkylation). This occurs because the product (anisole derivative) is often more electron-rich than the starting phenol, making it susceptible to further electrophilic attack if the temperature is too high.

-

The Fix:

-

Lower Temperature: Reduce reaction temperature to 0°C for the addition of the base and electrophile. Warm to Room Temperature (RT) only if conversion stalls.

-

Solvent Switch: If using DMF (boiling point 153°C) at elevated temps, switch to Acetone (boiling point 56°C) or Acetonitrile . Acetone reflux limits the maximum thermal energy available, naturally preventing the activation energy threshold for C-alkylation from being reached.

-

Q: The reaction is stalled at 50% conversion after 24 hours at RT.

-

Diagnosis: The lattice energy of your base (e.g., K₂CO₃) might be too high, or the phenoxide is not soluble.

-

The Fix:

-

Increase T: Raise temperature to 50-60°C.

-

Add Catalyst: Do not just overheat. Add 18-Crown-6 (if using K salts) or TBAI (Tetrabutylammonium iodide) to increase the "naked" character of the anion without needing dangerous thermal increases.

-

Protocol 1: Optimized Williamson Conditions

-

Dissolve Phenol (1.0 eq) in Acetone (0.2 M).

-

Add K₂CO₃ (1.5 eq).

-

Cool to 0°C.

-

Add MeI (1.2 eq) dropwise.

-

Stir at 0°C for 30 mins, then allow to warm to 25°C.

-

Checkpoint: Check TLC/LCMS. If <10% conversion, heat to reflux (56°C).

Module B: Green Chemistry (Dimethyl Carbonate - DMC)

Standard Operating Window: 90°C – 150°C

DMC is a "hard" electrophile and environmentally benign, but it is kinetically inert at standard temperatures.

Troubleshooting Guide

Q: I am refluxing DMC (90°C) with K₂CO₃, but no reaction is occurring.

-

Diagnosis: DMC is a weak electrophile. The activation energy for methylation with DMC is significantly higher than MeI. Pure thermal activation requires >120°C, which is impossible at atmospheric pressure (DMC boils at 90°C).

-

The Fix:

-

Autoclave: Run the reaction in a sealed tube/autoclave at 130°C – 150°C .

-

Catalytic Activation (DBU): If you must work at reflux (90°C), you need a superbase or nucleophilic catalyst. Add DBU (1.0 eq) or DABCO . This lowers the activation energy, allowing the reaction to proceed at reflux temperature [1].

-

Q: Why does DMC favor O-methylation even at high temperatures?

-

Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, DMC is a "hard" electrophile. It prefers attacking the "hard" center of the phenoxide (Oxygen) rather than the "soft" center (Carbon), even at 150°C. This makes DMC excellent for selectivity, provided you can reach the required temperature [2].

Protocol 2: DMC High-Temp Method

-

Combine Phenol (1.0 eq), K₂CO₃ (2.0 eq), and TBAI (0.1 eq) in neat DMC (acting as solvent and reagent).

-

Transfer to a stainless steel autoclave or heavy-walled pressure vial.

-

Heat to 140°C for 4–8 hours.

-

Note: Pressure will generate.[1] Ensure vessel is rated for >5 bar.

Module C: Sensitive Substrates (TMS-Diazomethane)

Standard Operating Window: 0°C – 25°C

Used when the substrate cannot tolerate base or heat.

Troubleshooting Guide

Q: Can I heat the reaction to speed it up?

-

Answer: ABSOLUTELY NOT. Diazomethane and its derivative (TMS-Diazomethane) are thermally unstable. Heating above 40°C significantly increases the risk of rapid decomposition (explosion hazard) and loss of reagent as gas.

-

The Fix: If the reaction is slow, add methanol (10% v/v) as a co-solvent. Methanol activates the TMS-diazomethane species, accelerating the kinetics at room temperature without requiring heat.

Comparative Data: Solvent & Temperature Effects

The following table summarizes the relationship between solvent boiling points (maximum T) and reaction outcomes.

| Solvent | Boiling Point (°C) | Recommended For | Risk Factor |

| DCM | 40°C | TMS-Diazomethane | Very Low (Slow kinetics for Williamson) |

| Acetone | 56°C | Standard Williamson | Low (Prevents C-alkylation) |

| THF | 66°C | General Purpose | Low |

| DMC | 90°C | Green Chemistry | High (Requires Autoclave for efficiency) |

| DMF | 153°C | Sterically Hindered Phenols | High (Promotes C-alkylation if T > 80°C) |

| DMSO | 189°C | Unreactive Phenols | High (Difficult removal, side reactions) |

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

-

Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

-

Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(7), 2188–2191. (Describes DBU activation allowing lower T).

Sources

Troubleshooting low conversion in benzonitrile synthesis from aldehydes

Ticket ID: #CN-SYNTH-001 Subject: Troubleshooting Low Conversion & Yield Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your aldehyde-to-nitrile conversion—a transformation that textbooks claim is "routine"—is failing to deliver the expected yields.

Whether you are employing the One-Pot Oxime-Dehydration route or the Direct Oxidative method, low conversion usually stems from three specific failure points: incomplete intermediate formation , failed dehydration thermodynamics , or chemoselectivity errors (over-oxidation/hydrolysis) .